

2-(4-fluorophenyl)indazole chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(4-fluorophenyl)indazole**

Cat. No.: **B3057480**

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties of **2-(4-fluorophenyl)indazole**

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole nucleus is a bicyclic heterocyclic system composed of a benzene ring fused to a pyrazole ring. It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being generally more thermodynamically stable. This scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including anti-inflammatory agents, kinase inhibitors, and antiemetics.[\[1\]](#)[\[2\]](#)

Within this important class of molecules, **2-(4-fluorophenyl)indazole** has emerged as a compound of significant interest. This derivative, featuring a fluorinated phenyl group at the 2-position of the indazole ring, serves as a crucial building block and a pharmacophore in the development of novel therapeutics. Its unique electronic and structural properties have been leveraged to create potent agents with activities ranging from antiprotozoal to anticancer.[\[3\]](#)[\[4\]](#) This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **2-(4-fluorophenyl)indazole**, designed to be a valuable resource for professionals in chemical and pharmaceutical research.

Synthesis and Purification

The synthesis of 2-aryl-2H-indazoles, including the 2-(4-fluorophenyl) derivative, can be achieved through several established methods. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance for specific functional groups.

Common synthetic strategies include:

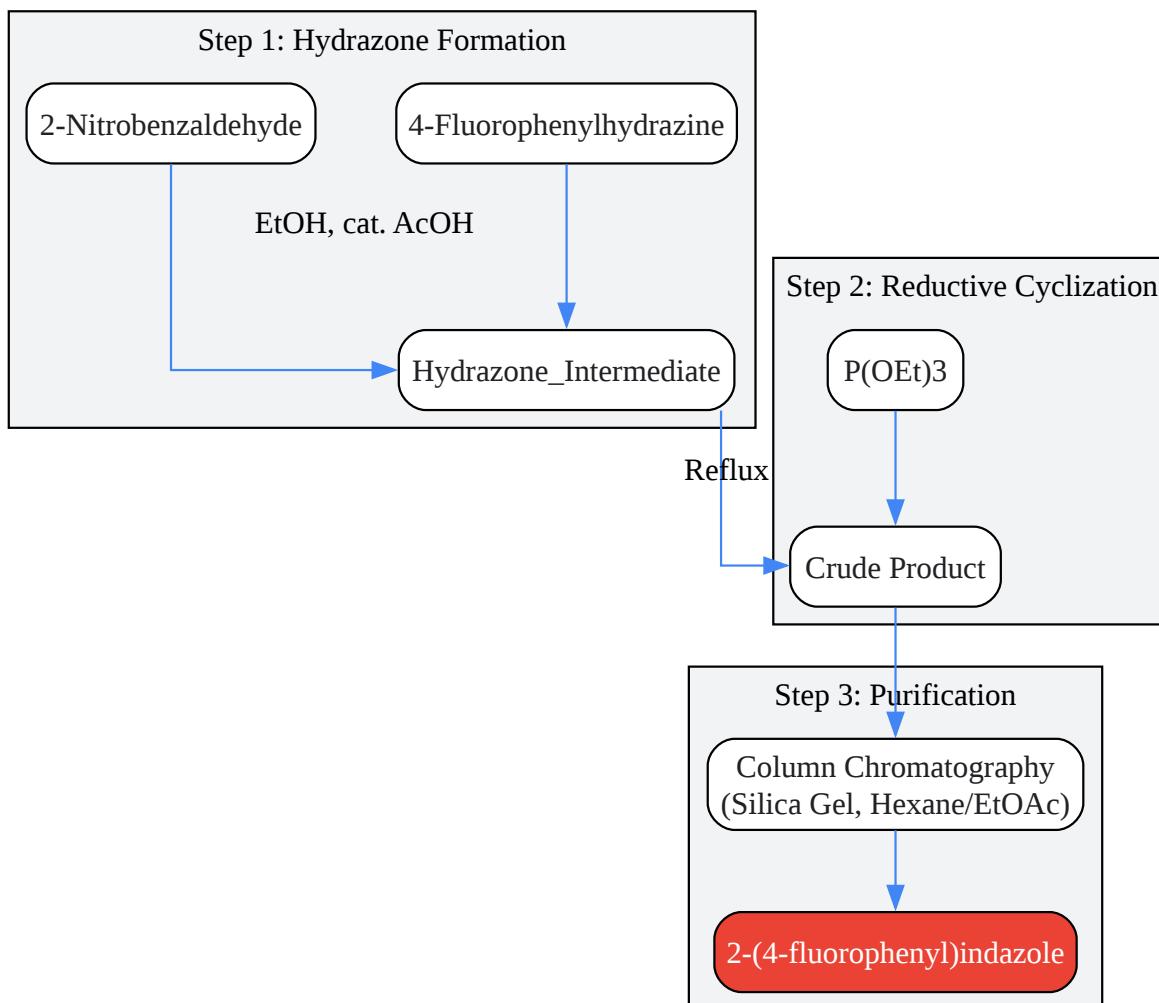
- Cadogan's Reductive Cyclization: This one-pot procedure involves the reaction of an o-nitrobenzylidene derivative with a reducing agent like triethyl phosphite. It is a widely used method for constructing the 2-substituted indazole scaffold.[\[3\]](#)
- Palladium-Catalyzed Intramolecular Amination: This modern approach utilizes a palladium catalyst to facilitate the intramolecular C-N bond formation from N-aryl-N-(o-bromobenzyl)hydrazines, offering a versatile route with a broad substrate scope.[\[5\]](#)
- Copper-Catalyzed One-Pot Reactions: Efficient syntheses have been developed using copper catalysts to combine 2-bromobenzaldehydes, primary amines (like 4-fluoroaniline), and an azide source in a single step.[\[2\]](#)

Experimental Protocol: Synthesis via Cadogan's Cyclization

This protocol is adapted from a general procedure for synthesizing 2-phenylindazole derivatives and is a reliable method for obtaining **2-(4-fluorophenyl)indazole**.[\[3\]](#)

Step 1: Formation of the Hydrazone Intermediate

- To a solution of 2-nitrobenzaldehyde (1.0 eq) in ethanol, add 4-fluorophenylhydrazine (1.0 eq).
- Add a catalytic amount of acetic acid (2-3 drops) to the mixture.
- Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the hydrazone precipitate by Thin Layer Chromatography (TLC).
- Once the reaction is complete, filter the solid product, wash with cold ethanol, and dry under vacuum.


Step 2: Reductive Cyclization

- Suspend the dried hydrazone intermediate in an excess of triethyl phosphite (5-10 eq).

- Heat the mixture to reflux (approximately 150-160 °C) for 4-6 hours. The progress of the reaction can be monitored by TLC.
- After completion, allow the reaction mixture to cool to room temperature.
- Remove the excess triethyl phosphite under reduced pressure.

Step 3: Purification

- The resulting crude residue is purified by column chromatography on silica gel.
- Elute the column with a hexane-ethyl acetate solvent system (e.g., 90:10 v/v) to isolate the pure **2-(4-fluorophenyl)indazole**.^[3]
- Combine the fractions containing the product, evaporate the solvent, and dry the resulting solid to obtain **2-(4-fluorophenyl)indazole** as a white solid.^[3]

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-(4-fluorophenyl)indazole**.

Spectroscopic and Physicochemical Properties

The structural and electronic characteristics of **2-(4-fluorophenyl)indazole** have been well-defined through various analytical techniques.

Physicochemical Data Summary

Property	Value	Reference
Molecular Formula	C ₁₃ H ₉ FN ₂	[6]
Molecular Weight	212.22 g/mol	[6]
Appearance	White solid	[3]
Melting Point	110–111 °C	[3]
XLogP3-AA	3.3	[6]
Hydrogen Bond Donor Count	0	[6]
Hydrogen Bond Acceptor Count	2	[6]
Topological Polar Surface Area	17.8 Å ²	[6]

Spectroscopic Data

The characterization of **2-(4-fluorophenyl)indazole** relies heavily on spectroscopic methods, which provide definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are highly informative. The following data were reported in CDCl₃.[\[3\]](#)

Nucleus	Chemical Shift (δ , ppm)	Multiplicity & Coupling Constants (J, Hz)	Assignment
^1H NMR	8.34	d, $J = 0.9$ Hz	H3 (indazole ring)
	7.88–7.84	m	2H (fluorophenyl ring)
	7.78	dq, $J = 8.8, 1.0$ Hz	H4 or H7 (indazole ring)
	7.70	dt, $J = 8.5, 1.0$ Hz	H7 or H4 (indazole ring)
	7.35	ddd, $J = 8.8, 6.6, 1.0$ Hz	H5 or H6 (indazole ring)
	7.23–7.17	m	2H (fluorophenyl ring)
	7.13	ddd, $J = 8.4, 6.6, 0.8$ Hz	H6 or H5 (indazole ring)
^{13}C NMR	162.11	d, $^{1}\text{JCF} = 248.0$ Hz	C4' (C-F)
	149.91	s	C7a (bridgehead)
	136.75	d, $^{4}\text{JCF} = 3.2$ Hz	C1' (ipso)
	127.11	s	C3a (bridgehead)
	123.36	d, $^{3}\text{JCF} = 8.6$ Hz	C2'/C6'
	122.95	s	C3
	122.68	s	C4 or C7
	120.73	s	C5 or C6
	120.44	s	C6 or C5
	118.00	s	C7 or C4
	116.71	d, $^{2}\text{JCF} = 22.9$ Hz	C3'/C5'

Mass Spectrometry (MS)

- High-Resolution Mass Spectrometry (HRMS): The exact mass provides confirmation of the elemental composition. For $C_{13}H_9FN_2$, the calculated monoisotopic mass is 212.07497646 Da.^[6] In electrospray ionization (ESI) mode, it is typically observed as the protonated molecular ion $[M+H]^+$.

Infrared (IR) Spectroscopy While a specific published spectrum for this exact compound is not readily available, the expected characteristic absorption bands can be predicted based on its functional groups and related structures.^{[7][8]}

- $\sim 3100\text{-}3000\text{ cm}^{-1}$: Aromatic C-H stretching.
- $\sim 1600\text{-}1450\text{ cm}^{-1}$: C=C and C=N aromatic ring stretching vibrations.
- $\sim 1250\text{-}1100\text{ cm}^{-1}$: Strong C-F stretching vibration, characteristic of the fluorophenyl group.
- $\sim 850\text{-}800\text{ cm}^{-1}$: C-H out-of-plane bending, indicative of the substitution pattern on the aromatic rings.

Reactivity and Chemical Behavior

The chemical reactivity of **2-(4-fluorophenyl)indazole** is governed by the interplay between the electron-rich indazole core and the electron-withdrawing fluorophenyl substituent.

- Electrophilic Aromatic Substitution: The benzene portion of the indazole ring is susceptible to electrophilic attack. The directing effects of the fused pyrazole ring will influence the position of substitution.
- C-H Functionalization: Modern synthetic methods allow for direct C-H functionalization. For instance, the C3-position of the 2H-indazole ring can be targeted for derivatization, enabling the construction of more complex molecular architectures.^[1]
- Stability: The 2H-indazole tautomer is stabilized by the bulky aryl substituent at the N2 position. The molecule exhibits good thermal and chemical stability, making it a robust scaffold for further chemical modifications.
- Role of the Fluorine Atom: The fluorine atom on the phenyl ring serves multiple roles. It enhances metabolic stability by blocking potential sites of oxidation, modifies the electronic

properties (pKa, dipole moment) of the molecule, and can engage in specific interactions (e.g., hydrogen bonds, dipole-dipole) with biological targets.^[3]

Caption: Key sites of chemical reactivity on the molecule.

Applications in Drug Discovery and Materials Science

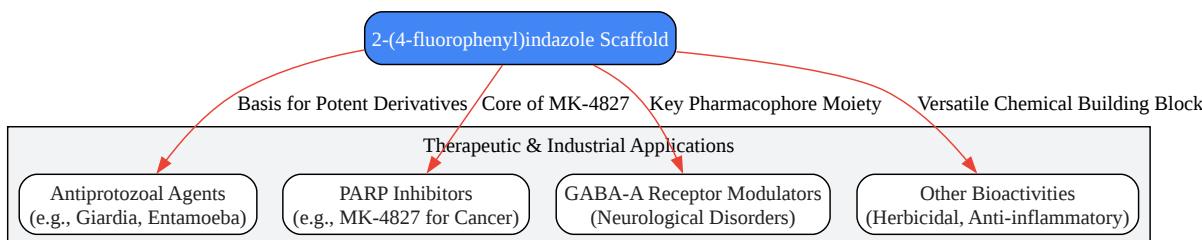
The **2-(4-fluorophenyl)indazole** scaffold is a cornerstone in the design of various biologically active agents. The presence of the 4-fluorophenyl group is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity.

Antiprotozoal Activity

Derivatives of 2-phenyl-2H-indazole have demonstrated potent activity against several protozoan parasites. Studies have shown that compounds with electron-withdrawing substituents, such as the fluorine atom in **2-(4-fluorophenyl)indazole**, exhibit enhanced efficacy against *Entamoeba histolytica*, *Giardia intestinalis*, and *Trichomonas vaginalis*.^[3] This enhanced activity suggests that the electronic properties of the 2-phenyl ring are crucial for the mechanism of action.^[1]

PARP Inhibition for Cancer Therapy

The 2-phenyl-2H-indazole core has been successfully employed to develop potent inhibitors of poly(ADP-ribose)polymerase (PARP), a key enzyme in DNA damage repair. This research culminated in the discovery of MK-4827 (Niraparib), an orally available PARP-1 and PARP-2 inhibitor.^[4] MK-4827, which is based on a 2-phenyl-2H-indazole-7-carboxamide scaffold, has shown significant efficacy in treating cancers with deficiencies in DNA repair pathways, such as those with BRCA-1 and BRCA-2 mutations.^[4]


Other Biological Activities

The broader indazole chemical space is rich with diverse biological activities. While not all are specific to the 2-(4-fluorophenyl) derivative, they highlight the scaffold's versatility:

- **GABA-A Receptor Modulation:** The 2-(4-fluorophenyl) moiety is a key feature in related heterocyclic scaffolds designed as positive allosteric modulators of the GABA-A receptor,

which are of interest for treating neurological disorders.[9]

- **Herbicidal Activity:** Certain complex indazole derivatives have been developed as potent and selective herbicides for agricultural use.[10]
- **Anti-inflammatory and Kinase Inhibition:** The indazole core is present in numerous approved drugs and clinical candidates for treating inflammation and various types of cancer through kinase inhibition.[2]

[Click to download full resolution via product page](#)

Caption: Applications derived from the core scaffold.

Conclusion

2-(4-fluorophenyl)indazole is a chemically robust and synthetically accessible molecule with significant value for researchers in drug discovery and materials science. Its well-defined physicochemical and spectroscopic properties make it an ideal starting point for chemical elaboration. The demonstrated success of this scaffold in producing potent biological agents, most notably in the fields of oncology and infectious disease, underscores its importance as a privileged structure. Continued exploration of its reactivity and derivatization will undoubtedly lead to the discovery of new chemical entities with novel functions and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-(4-Fluorophenyl)-2H-indazole | C13H9FN2 | CID 3067343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fhi.mpg.de [fhi.mpg.de]
- 8. researchgate.net [researchgate.net]
- 9. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, $\alpha 1\beta 2\gamma 2$ GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives as paddy field herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-(4-fluorophenyl)indazole chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3057480#2-4-fluorophenyl-indazole-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com